molecular formula C8H12ClNO2S B12910800 5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one CAS No. 89660-96-8

5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one

Katalognummer: B12910800
CAS-Nummer: 89660-96-8
Molekulargewicht: 221.71 g/mol
InChI-Schlüssel: XWLZWHRWRGHBLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one is a chemical compound that features a tert-butylthio group attached to a methyl group, which is further connected to a 4-chloroisoxazol-3(2H)-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the introduction of the tert-butylthio group into the isoxazole ring. One common method involves the reaction of tert-butylthiol with an appropriate isoxazole precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating its nucleophilic attack on the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the isoxazole ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives.

Wissenschaftliche Forschungsanwendungen

5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the combination of the tert-butylthio group and the 4-chloroisoxazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

89660-96-8

Molekularformel

C8H12ClNO2S

Molekulargewicht

221.71 g/mol

IUPAC-Name

5-(tert-butylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one

InChI

InChI=1S/C8H12ClNO2S/c1-8(2,3)13-4-5-6(9)7(11)10-12-5/h4H2,1-3H3,(H,10,11)

InChI-Schlüssel

XWLZWHRWRGHBLX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SCC1=C(C(=O)NO1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.